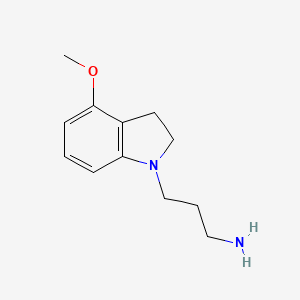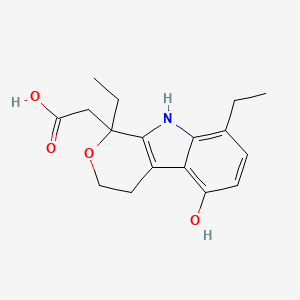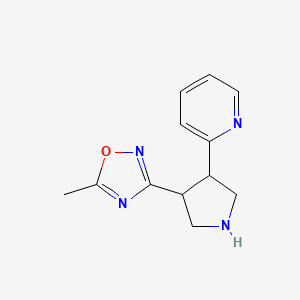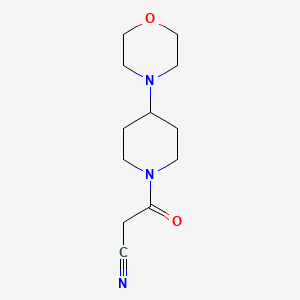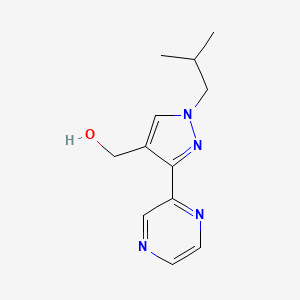
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the isobutyl and pyrazinyl groups. This can be achieved using appropriate alkyl halides and pyrazine derivatives in the presence of a base such as potassium carbonate.
Reduction: The final step involves the reduction of the intermediate compound to form the methanol derivative. This can be done using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazines, and various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The pyrazole and pyrazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
(1-isobutyl-3-(pyrimidin-2-yl)-1H-pyrazol-4-yl)methanol: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to pyridine or pyrimidine derivatives
Properties
IUPAC Name |
[1-(2-methylpropyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9(2)6-16-7-10(8-17)12(15-16)11-5-13-3-4-14-11/h3-5,7,9,17H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMPWPHZQIOSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
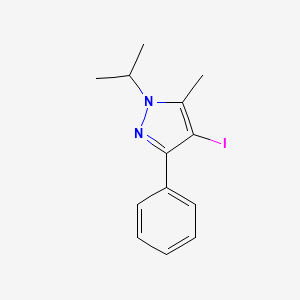
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
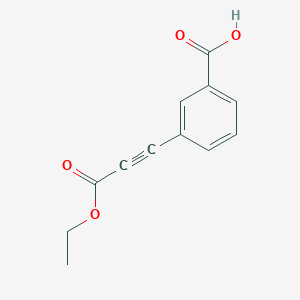
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
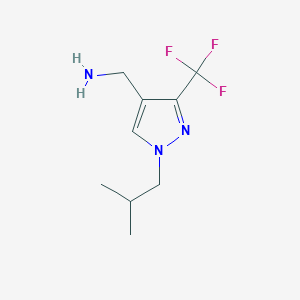
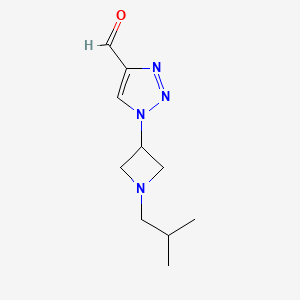
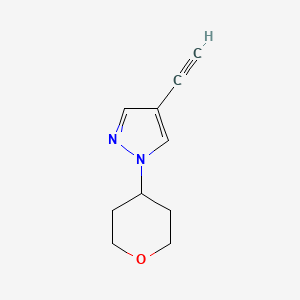
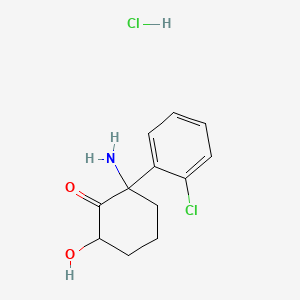
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
